molecular formula C11H8F5N3 B2735075 3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 477889-55-7

3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B2735075
CAS RN: 477889-55-7
M. Wt: 277.198
InChI Key: WZQBYAUWVBAQMX-UHFFFAOYSA-N
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Description

The compound appears to contain a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is often used in pharmaceuticals and drugs, and can be used to adjust the steric and electronic properties of a lead compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced in several ways. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The trifluoromethyl group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This can influence the reactivity of the compound.


Physical And Chemical Properties Analysis

Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .

Scientific Research Applications

Computational Chemistry and Molecular Modeling

Overview: DFB-TTP’s complex structure provides an interesting challenge for computational studies.

Applications:

For additional details, you can find the compound here and explore related research articles here . MilliporeSigma also provides information on 2,4-Difluoro Sitagliptin .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, in medicinal chemistry, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

Future Directions

The use of the trifluoromethyl group in medicinal chemistry dates from 1928, and research became more intense in the mid-1940s . Its use in creating derivatives and adjusting the properties of lead compounds suggests potential for ongoing research and development.

properties

IUPAC Name

3-(1,1-difluorobut-3-enyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F5N3/c1-2-5-10(12,13)9-18-17-8-7(11(14,15)16)4-3-6-19(8)9/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQBYAUWVBAQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=NN=C2N1C=CC=C2C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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